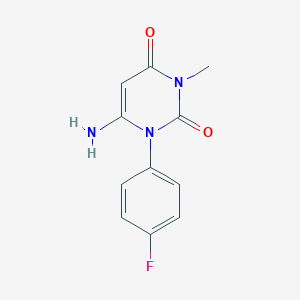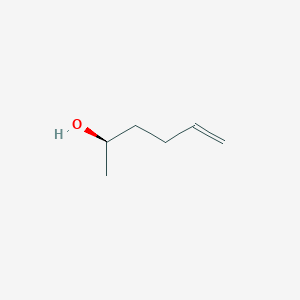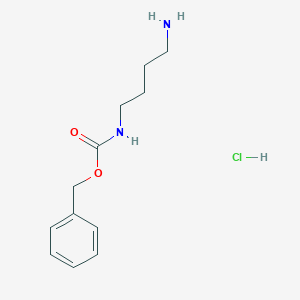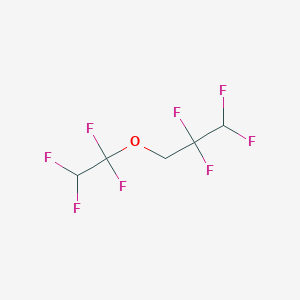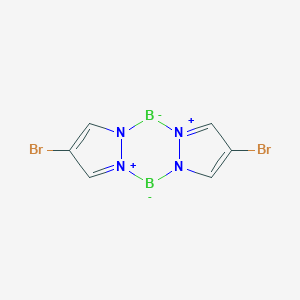
Boron complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron is a chemical element that has been found to form complexes with various organic and inorganic compounds. Boron complexes have been studied extensively due to their unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of boron complexes is not fully understood, but it is believed that they interact with biological molecules, such as proteins and enzymes, through the formation of covalent bonds. This interaction can lead to changes in the structure and function of these molecules, which can result in various biological effects.
Biochemical and Physiological Effects
Boron complexes have been found to have various biochemical and physiological effects. They have been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance wound healing. Boron complexes have also been found to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Boron complexes have several advantages for lab experiments, including their stability, solubility, and ease of synthesis. However, they also have limitations, such as their potential toxicity and the need for specialized equipment and techniques for their synthesis and analysis.
Orientations Futures
There are several future directions for the study of boron complexes. One area of research is the development of new boron complexes with improved properties, such as increased stability and reduced toxicity. Another area of research is the use of boron complexes in drug delivery systems, as they have been found to enhance the delivery of drugs to specific tissues and cells. Additionally, the potential use of boron complexes in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an area of active research.
Conclusion
In conclusion, boron complexes have unique chemical and biological properties that make them valuable for scientific research. They have been studied extensively for their potential use in various applications, including cancer treatment and the development of new materials. Further research is needed to fully understand the mechanism of action of boron complexes and to develop new and improved boron complexes with enhanced properties.
Méthodes De Synthèse
Boron complexes can be synthesized through various methods, including the reaction of boron compounds with organic or inorganic compounds, the reaction of boron compounds with metal ions, and the reaction of boron compounds with other boron compounds. The most common method of synthesizing boron complexes is the reaction of boron compounds with organic or inorganic compounds.
Applications De Recherche Scientifique
Boron complexes have been extensively studied for their scientific research applications. They have been used in the development of new materials, such as polymers and ceramics, and in the production of electronic devices, such as transistors and solar cells. Boron complexes have also been studied for their potential use in cancer treatment, as they have been found to have anti-tumor properties.
Propriétés
Numéro CAS |
16998-93-9 |
|---|---|
Nom du produit |
Boron complex |
Formule moléculaire |
C6H4B2Br2N4 |
Poids moléculaire |
313.6 g/mol |
InChI |
InChI=1S/C6H4B2Br2N4/c9-5-1-11-7-13-3-6(10)4-14(13)8-12(11)2-5/h1-4H |
Clé InChI |
WSJBILWWGJIHKJ-UHFFFAOYSA-N |
SMILES |
[B-]1N2C=C(C=[N+]2[B-]N3[N+]1=CC(=C3)Br)Br |
SMILES canonique |
[B-]1N2C=C(C=[N+]2[B-]N3[N+]1=CC(=C3)Br)Br |
Autres numéros CAS |
16998-93-9 |
Synonymes |
2,6-DIBROMOPYRAZABOLE, 97 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



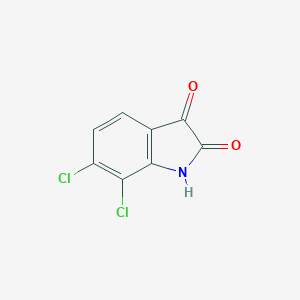
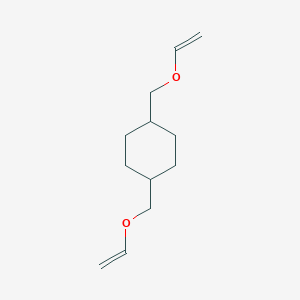
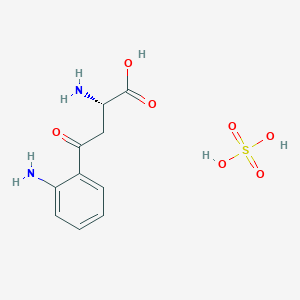
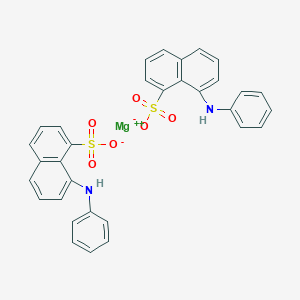
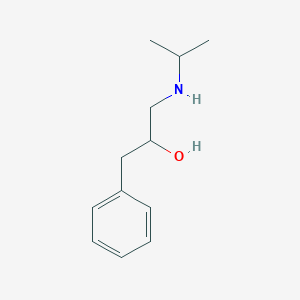



![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)
